Neuropeptide Y (18-36)

Cardiovascular pharmacology NPY Y3 receptor competitive antagonism

Neuropeptide Y (18-36), also cataloged as CAS 98264-90-5 (human/porcine sequence), is a 19-amino-acid C-terminal fragment of the 36-residue endogenous neuromodulator neuropeptide Y (NPY). Unlike the full-length NPY(1-36) which acts as a potent agonist at Y1, Y2, and Y5 receptors, NPY(18-36) exhibits a distinctly altered pharmacological profile, functioning as a Y2/Y3-preferring partial agonist and a competitive antagonist at cardiac Y3 receptors while possessing negligible affinity for the Y1 receptor subtype.

Molecular Formula C112H174N36O27
Molecular Weight 2456.8 g/mol
CAS No. 98264-90-5
Cat. No. B3030854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide Y (18-36)
CAS98264-90-5
Molecular FormulaC112H174N36O27
Molecular Weight2456.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N
InChIInChI=1S/C112H174N36O27/c1-12-57(7)87(106(173)144-83(51-86(115)156)102(169)139-78(45-56(5)6)103(170)147-88(58(8)13-2)107(174)148-89(61(11)150)108(175)136-74(21-17-43-129-112(123)124)93(160)135-75(38-39-85(114)155)97(164)133-72(19-15-41-127-110(119)120)94(161)137-76(90(116)157)46-62-22-30-67(151)31-23-62)146-104(171)81(49-65-28-36-70(154)37-29-65)142-101(168)82(50-66-52-125-54-130-66)143-96(163)73(20-16-42-128-111(121)122)134-98(165)77(44-55(3)4)138-92(159)60(10)131-105(172)84(53-149)145-100(167)80(48-64-26-34-69(153)35-27-64)141-99(166)79(47-63-24-32-68(152)33-25-63)140-95(162)71(132-91(158)59(9)113)18-14-40-126-109(117)118/h22-37,52,54-61,71-84,87-89,149-154H,12-21,38-51,53,113H2,1-11H3,(H2,114,155)(H2,115,156)(H2,116,157)(H,125,130)(H,131,172)(H,132,158)(H,133,164)(H,134,165)(H,135,160)(H,136,175)(H,137,161)(H,138,159)(H,139,169)(H,140,162)(H,141,166)(H,142,168)(H,143,163)(H,144,173)(H,145,167)(H,146,171)(H,147,170)(H,148,174)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t57-,58+,59-,60-,61+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1
InChIKeyKPPFDQVOSMXZBV-VMRDKNQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide Y (18-36) CAS 98264-90-5: A C-Terminal NPY Fragment with Dual Agonist/Antagonist Pharmacology for Receptor Subtype Research


Neuropeptide Y (18-36), also cataloged as CAS 98264-90-5 (human/porcine sequence), is a 19-amino-acid C-terminal fragment of the 36-residue endogenous neuromodulator neuropeptide Y (NPY) [1]. Unlike the full-length NPY(1-36) which acts as a potent agonist at Y1, Y2, and Y5 receptors, NPY(18-36) exhibits a distinctly altered pharmacological profile, functioning as a Y2/Y3-preferring partial agonist and a competitive antagonist at cardiac Y3 receptors while possessing negligible affinity for the Y1 receptor subtype [2]. This fragment has been instrumental in the original pharmacological discrimination of NPY receptor subtypes and remains a critical tool compound for dissecting NPY receptor-mediated signaling pathways in cardiovascular, neuroendocrine, and chromaffin cell models [3].

Why NPY(1-36), PYY, NPY(13-36), or [Leu31,Pro34]NPY Cannot Substitute for Neuropeptide Y (18-36) in Mechanistic Studies


The NPY receptor family comprises at least four pharmacologically distinct subtypes (Y1, Y2, Y3, Y5) that govern divergent physiological responses ranging from vasoconstriction and cardiac depression to neurotransmitter release modulation and histamine secretion [1]. NPY(18-36) is not merely a truncated, less potent version of NPY; rather, it exhibits a unique combinatorial pharmacology—Y2 partial agonism with system-dependent efficacy, Y3 competitive antagonism, and Y1 inactivity—that is not replicated by any single comparator peptide [2]. Full-length NPY(1-36) activates Y1, Y2, and Y5 receptors indiscriminately, masking subtype-specific contributions. PYY is a full agonist with Y2-preferring but still broad activity. NPY(13-36) retains some Y2 affinity but with distinct rank-order potency differences. [Leu31,Pro34]NPY is Y1-selective and lacks Y2/Y3 activity. Consequently, substituting any of these analogs for NPY(18-36) in an experimental protocol designed to isolate Y2-mediated or Y3-mediated effects yields confounded, non-interpretable results [3].

Quantitative Differential Evidence for Neuropeptide Y (18-36) CAS 98264-90-5 Versus Key Comparators


Cardiac Ventricular Membrane Y3 Receptor Antagonism: NPY(18-36) Binds but Does Not Activate Adenylate Cyclase, Unlike NPY(1-36)

In rat cardiac ventricular membranes, NPY(18-36) inhibits [125I]-NPY binding in a concentration-dependent manner with an IC50 of 158 nM and a Ki of 140 nM, yet has no effect on cardiac adenylate cyclase activity [1]. By contrast, full-length NPY(1-36) binds with high affinity and inhibits adenylate cyclase activity, acting as a full agonist. At 1 μM, NPY(18-36) shifts the NPY concentration-response curve for adenylate cyclase inhibition to the right in a parallel fashion and completely abolishes the effect of 10 nM NPY, which alone produces 80% of maximum adenylate cyclase inhibition [1]. This functional antagonism is not observed with NPY(13-36) or shorter fragments in this specific tissue preparation.

Cardiovascular pharmacology NPY Y3 receptor competitive antagonism congestive heart failure

Hemodynamic Selectivity: NPY(18-36) Produces Isolated Cardiac Depression Without Vasoconstriction, in Contrast to NPY(1-36)

In conscious rat hemodynamic studies, intra-arterial NPY(18-36) decreased cardiac output (CO) in a manner similar to NPY(1-36) but, crucially, did not initially elevate systemic vascular resistance (SVR), resulting overall in a sustained reduction in blood pressure [1]. In direct contrast, NPY(1-36) rapidly elevated SVR, which remained high for >30 minutes, while CO decreased—producing only a transient blood pressure rise that returned to baseline within 5 minutes [1]. The cardiodepressive effect of NPY(1-36) was attributed to coronary vasoconstriction or presynaptic norepinephrine release inhibition rather than direct negative inotropy. Thus, NPY(18-36) mimics the cardiac but not the vascular effects of NPY, providing functional evidence that cardiac and vascular NPY receptors represent distinct subtypes.

Hemodynamics blood pressure regulation cardiac output systemic vascular resistance Y1 vs Y3 receptor

Nicotinic Receptor Ion Channel Blockade in Chromaffin Cells: NPY(18-36) Is More Potent Than NPY(13-36) and Full-Length NPY

In bovine chromaffin cells, NPY(18-36) inhibits nicotinic receptor-mediated 45Ca++ influx with an IC50 of 0.9 μM and 22Na+ influx with an IC50 of 2.03 μM, effects that are not pertussis toxin-sensitive, indicating a mechanism distinct from Gi/o-coupled NPY receptor signaling [1]. This activity reflects direct blockade of the nicotinic receptor ligand-gated ion channel rather than modulation of voltage-gated Ca++ or Na+ channels. The rank order of potency for inhibition is: NPY(18-36) ≥ NPY(26-36) > NPY(13-36) > NPY(1-36) ≥ NPY free acid, with full-length NPY acting as a weak inhibitor of secretion but not of ion influx [2]. Notably, the Y1-selective agonist [Leu31,Pro34]NPY and peptide YY (PYY) have no effect on catecholamine secretion in this system [2].

Chromaffin cell nicotinic receptor ion channel blockade catecholamine secretion NPY fragment rank order

Y1 Receptor Inactivity Enables Subtype-Selective Pharmacological Dissection: NPY(18-36) Does Not Displace Radioligand at Y1, Unlike NPY(1-36) and [Leu31,Pro34]NPY

At recombinantly expressed Y1 receptors in mammalian 293 cells, the Y1-selective analog [Leu31,Pro34]NPY displaces [125I]-NPY with high affinity, whereas NPY(18-36) does not displace the radioligand [1]. Conversely, Y2 receptors exhibit the opposite selectivity profile, recognizing C-terminal fragments including NPY(18-36). This dichotomy was confirmed in HEL cells expressing a Y1-like receptor: NPY(1-36), PYY, and [Pro34]-NPY competed for [125I]-NPY binding with high affinity, while NPY(13-36) and NPY(18-36) exhibited only low affinity [2]. In the rat prostatic vas deferens (a Y2 receptor bioassay), the rank order of agonist potency was PYY > NPY(2-36) > NPY(1-36) >> NPY(13-36) >> NPY(18-36) >> [Leu31,Pro34]NPY = hPP, confirming Y2-mediated activity of the C-terminal fragments while demonstrating that [Leu31,Pro34]NPY is inactive at this subtype [3].

NPY Y1 receptor Y2 receptor selectivity recombinant receptor pharmacology radioligand binding

Hypotensive Mechanism via Mast Cell Histamine Release: NPY(18-36) Evokes H1-Receptor-Blocked Depressor Response, Whereas NPY(1-36) Is a Vasopressor

Intravenous administration of NPY(18-36) in conscious or pithed rats mimics only the depressor component of the NPY(1-36) biphasic response while displaying very low pressor activity [1]. This depressor effect is blocked by the histamine H1-receptor antagonist mepyramine, establishing mast cell degranulation and histamine release as the mechanism [1]. Structure-activity studies further revealed that NPY(18-36) and its analogues evoke hypotension in a manner directly correlated with their ability to elevate plasma histamine levels, with the rank order: [D-Thr32]NPY(18-36) = [D-Tyr21]NPY(18-36) >> NPY(18-36) > [D-Ala18]NPY(18-36) > [Ac-Ala18]NPY(18-36) [2]. Critically, NPY(1-36) fails to elevate plasma histamine despite its hypotensive effects, indicating that the full-length peptide's blood pressure effects operate through a distinct, non-histaminergic mechanism [2]. In vascular smooth muscle binding assays, NPY(18-36) and NPY(22-36) display poor ability to displace iodinated NPY or PYY, confirming their minimal direct vascular receptor activity [1].

Hypotension mast cell degranulation histamine release H1 antagonist C-terminal fragment pharmacology

System-Dependent Partial Agonism with Quantified Antagonist Affinity: KB = 297 nM at NPY-Stimulated Ca2+ Mobilization in HEL Cells

In human erythroleukemia (HEL) cells, NPY(18-36) acts as a partial agonist with lower potency and efficacy than both NPY(1-36) and [D-Tyr36]NPY for stimulating Ca2+ mobilization [1]. Owing to its weak partial agonism, NPY(18-36) was also evaluated as an antagonist: it shifted the NPY concentration-response curve for Ca2+ mobilization to the right, yielding a calculated KB affinity value of 297 nM [1]. The relative efficacy of NPY(18-36) varies between experimental systems—it is less efficacious than [D-Tyr36]NPY in HEL cells and the rabbit ear artery, but more effective for constricting cutaneous microvasculature and inhibiting [3H]serotonin release in rat brain [1]. This system-dependent partial agonism contrasts with PYY, which behaves as a full agonist with similar or slightly higher potency than NPY across all five model systems tested [1].

Partial agonism Schild analysis KB affinity Ca2+ mobilization NPY receptor pharmacology

Optimal Scientific and Industrial Application Scenarios for Neuropeptide Y (18-36) CAS 98264-90-5 Based on Quantitative Differential Evidence


Cardiac Y3 Receptor Antagonist Positive Control in Congestive Heart Failure Target Validation

NPY(18-36) is the prototypical competitive Y3 receptor antagonist in cardiac ventricular membranes (IC50 = 158 nM; Ki = 140 nM; 1 μM completely abolishes NPY-induced adenylate cyclase inhibition) [7]. In drug discovery programs targeting NPY-mediated cardiac dysfunction (e.g., congestive heart failure, where NPY levels are pathologically elevated), NPY(18-36) serves as the essential positive control compound for validating assay sensitivity, establishing antagonist potency benchmarks, and enabling structure-activity relationship (SAR) studies of novel cardiac NPY antagonists [7]. Its unique ability to bind cardiac NPY receptors without triggering adenylate cyclase inhibition—unlike NPY(1-36) which activates the pathway—makes it the only commercially available tool for specifically calibrating antagonist activity at this receptor subtype.

Y1-Excluded Experimental Design for Isolating Y2/Y3 Receptor Contributions in Cardiovascular and Neuroendocrine Research

For studies requiring activation or blockade of NPY receptors without concomitant Y1 receptor engagement, NPY(18-36) provides a verified Y1-inactive pharmacological profile [7]. Unlike NPY(1-36) and PYY, which bind Y1, Y2, and Y5 receptors with nanomolar affinities, NPY(18-36) fails to displace radioligand at recombinant Y1 receptors [8]. This selectivity enables clean dissection of (a) pre- vs post-synaptic NPY effects in isolated tissue preparations, (b) Y2-mediated neurotransmitter release modulation without Y1-mediated vasoconstriction artifacts, and (c) Y3-mediated cardiac depression without vascular tone interference—applications where even PYY or NPY(13-36) would introduce confounding receptor cross-talk [4].

Nicotinic Receptor Ion Channel Blocker Reference in Chromaffin Cell and Neurosecretion Models

NPY(18-36) is the most potent NPY-derived fragment for blocking nicotinic receptor-gated ion channels in chromaffin cells (IC50 = 0.9 μM for Ca++ influx; 1.4 μM for norepinephrine secretion), with a pertussis toxin-insensitive mechanism distinct from canonical G protein-coupled NPY receptor signaling [7]. Full-length NPY(1-36), PYY, and [Leu31,Pro34]NPY are either weak or completely inactive in this assay [8]. Researchers studying stimulus-secretion coupling in adrenal chromaffin cells, sympathetic neurons, or recombinant nicotinic receptor systems should procure NPY(18-36) as a peptide-based nicotinic channel blocker reference standard, as no other NPY family member reproduces this pharmacological activity.

Histamine-Mediated Hypotension Model for Mast Cell Degranulation and Non-Receptor Peptide Mechanism Studies

NPY(18-36) evokes hypotension exclusively through mast cell degranulation and H1-receptor-dependent histamine release, with very low direct vascular NPY receptor affinity, whereas NPY(1-36) produces vasopressor effects through direct Y1 receptor activation and its hypotensive component is histamine-independent [7]. This mechanistic separation makes NPY(18-36) the tool of choice for (a) studying basic peptide-mast cell interactions and structure-activity requirements for histamine release [8], (b) screening for H1 antagonist efficacy in vivo, and (c) distinguishing receptor-mediated from non-receptor-mediated peptide effects in cardiovascular pharmacology—a differentiation impossible with NPY(1-36) which simultaneously engages both pathways.

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